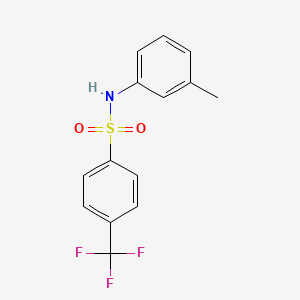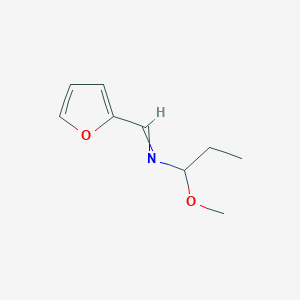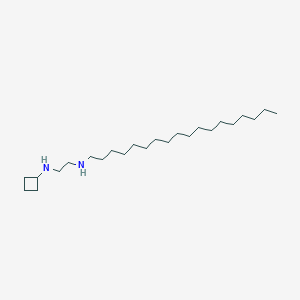
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine is a synthetic organic compound with the molecular formula C22H44N2 It is characterized by the presence of a cyclobutyl group and an octadecyl chain attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine typically involves the reaction of cyclobutylamine with octadecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclobutylamine+Octadecylamine→N 1 -Cyclobutyl-N 2 -octadecylethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl~2~) or bromine (Br~2~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine oxides, while reduction may produce simpler amines.
Aplicaciones Científicas De Investigación
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: A structurally similar compound with different substituents.
N,N-Diethylethylenediamine: Another related compound with ethyl groups instead of cyclobutyl and octadecyl groups.
Uniqueness
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine is unique due to its combination of a cyclobutyl group and a long octadecyl chain. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
627522-90-1 |
|---|---|
Fórmula molecular |
C24H50N2 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
N'-cyclobutyl-N-octadecylethane-1,2-diamine |
InChI |
InChI=1S/C24H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-22-23-26-24-19-18-20-24/h24-26H,2-23H2,1H3 |
Clave InChI |
LPDLXKACGXBOHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCNC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
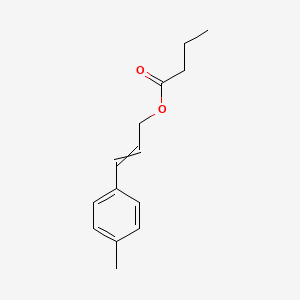

![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
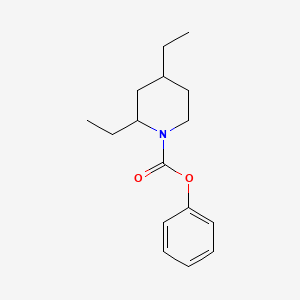


![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)

![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
